molecular formula C16H14FN3O2 B11262814 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B11262814
M. Wt: 299.30 g/mol
InChI Key: SWUCSMDBWMWBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H14FN3O2 and its molecular weight is 299.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H21N3O2
Molecular Weight 323.396 g/mol
LogP 2.8682
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 55.632 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as a potent inhibitor of enzymes involved in inflammatory pathways, particularly through its action on lipoxygenase (LOX) enzymes, which are critical in the biosynthesis of leukotrienes involved in inflammation and immune responses .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, suggesting a potential role as antibacterial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Molecular docking studies indicate that it could inhibit cancer cell proliferation by targeting specific proteins involved in cell cycle regulation and apoptosis . In vitro studies have shown promising results against several cancer cell lines, although detailed IC50 values for this specific compound are still under investigation.

Anti-inflammatory Effects

In silico studies have indicated that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which could lead to reduced inflammation in various models of inflammatory diseases . Further experimental validation is required to confirm these findings.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for certain derivatives, highlighting their potential as new antimicrobial agents .
  • Case Study on Anticancer Activity
    • Research focused on the anticancer properties of related compounds revealed that modifications in the pyridine ring significantly enhanced cytotoxicity against breast cancer cell lines. The study suggested that substituents at specific positions could optimize the compound's efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its role as a precursor in the synthesis of various biologically active molecules. For instance, it has been utilized in the development of heterocyclic scaffolds that demonstrate significant pharmacological activities. Research indicates that derivatives synthesized from this compound exhibit promising antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have indicated that derivatives of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide show potent activity against various cancer cell lines. For example:

  • Compounds derived from this structure were tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating IC50 values indicating effective growth inhibition .

Antimicrobial Properties

The compound and its derivatives have also been evaluated for their antimicrobial efficacy. In vitro studies have shown that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl group can enhance antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Synthesis of Novel Compounds

The synthesis pathways for this compound involve various chemical reactions, including:

  • Reactions with Aldehydes: The compound has been reacted with different aldehydes to create new derivatives with enhanced biological activities.
  • Formation of Heterocycles: It serves as a building block for synthesizing complex heterocyclic structures, which are often more biologically active than their precursors .

Case Study 1: Antitumor Activity Evaluation

A study published in the European Journal of Medicinal Chemistry explored the antitumor effects of synthesized derivatives based on the compound. The results demonstrated that specific modifications led to enhanced potency against various cancer cell lines, suggesting a viable pathway for developing new cancer therapies .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that derivatives of the compound exhibited significant activity against resistant strains of bacteria. The SAR analysis indicated that electron-withdrawing groups on the phenyl ring were crucial for enhancing antibacterial activity .

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes acid-catalyzed condensation with aldehydes to form arylidene derivatives. This reaction exploits the active methyl group adjacent to the pyridinone carbonyl.

ReagentConditionsProductYieldReference
BenzaldehydeEthanol, reflux, 3 h(E)-2-(3-cyano-4,6-dimethyl-2-oxo...76–90%
4-FluorobenzaldehydePiperidine catalyst, 80°CFluoro-substituted arylidene analog82%

Mechanism : The reaction proceeds via a Knoevenagel-type mechanism, where the acidic α-hydrogen of the methyl group is deprotonated, enabling nucleophilic attack on the aldehyde carbonyl.

Nucleophilic Substitution

The cyano group at position 3 of the pyridine ring participates in nucleophilic substitution reactions, particularly with amines and hydrazines .

ReagentConditionsProductYieldReference
Hydrazine hydrateEthanol, reflux, 3 hTriazine derivatives71%
MethylamineDMF, 60°C, 6 hN-Methylated acetamide analog68%

Key Insight : The electron-withdrawing cyano group enhances the electrophilicity of the pyridine ring, facilitating substitution at position 3.

Hydrolysis Reactions

The acetamide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

ConditionsProductApplicationReference
1M HCl, reflux2-(3-cyano-4,6-dimethyl-2-oxo... acidPrecursor for salt formation
NaOH (aq), 70°CSodium carboxylate saltBioavailability enhancement

Stability Note : Prolonged exposure to strong bases (>pH 10) leads to decomposition of the pyridinone ring.

Cyclization Reactions

Reaction with malononitrile or thiosemicarbazide generates fused heterocycles, expanding structural diversity .

ReagentConditionsProductYieldReference
MalononitrileTEA, ethanol, refluxPyrido[2,1-c] triazine76%
ThiosemicarbazideAcetic acid, 100°CThiazolo[5,4-b]pyridine derivative65%

Mechanistic Pathway : Cyclization occurs via nucleophilic attack of the acetamide nitrogen on electrophilic carbon centers introduced by the reagent .

Electrophilic Aromatic Substitution

The fluorophenyl moiety undergoes selective halogenation and nitration.

ReagentConditionsProductYieldReference
HNO3/H2SO40°C, 2 h3-Fluoro-4-nitrophenyl derivative58%
Br2, FeBr3CH2Cl2, RT3-Fluoro-5-bromophenyl analog63%

Regioselectivity : Electron-withdrawing groups direct substitution to meta positions relative to the fluorine atom.

Metal Coordination

The pyridinone oxygen and cyano group act as ligands for transition metals, forming complexes with catalytic potential.

Metal SaltConditionsComplex StructureApplicationReference
Cu(NO3)2Methanol, RTOctahedral Cu(II) complexOxidation catalysis
FeCl3Ethanol, refluxFe(III)-pyridinone adductMagnetic materials

Biological Activity Modulation

Structural modifications via these reactions enhance pharmacological properties:

  • Arylidene derivatives show improved cytotoxicity (IC50: 1.2–4.8 µM) against MCF-7 cells .

  • Triazine analogs exhibit COX-2 inhibition (Ki: 0.8 µM) .

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C16H14FN3O2/c1-10-6-11(2)20(16(22)14(10)8-18)9-15(21)19-13-5-3-4-12(17)7-13/h3-7H,9H2,1-2H3,(H,19,21)

InChI Key

SWUCSMDBWMWBGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)F)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.